2,2,3-Trimethylcyclobutanone
Overview
Description
2,2,3-Trimethylcyclobutanone is an organic compound with the molecular formula C₇H₁₂O. It is a derivative of cyclobutanone, characterized by the presence of three methyl groups attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclobutanone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where alkenes and ketenes react to form the cyclobutane ring. The reaction conditions often include the use of catalysts such as transition metals or photochemical activation to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,3-Trimethylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclobutanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, its interactions with enzymes or receptors may result in modulation of biochemical pathways, although detailed studies are required to elucidate these mechanisms .
Comparison with Similar Compounds
Cyclobutanone: The parent compound without the methyl substitutions.
2,2-Dimethylcyclobutanone: A derivative with two methyl groups.
3,3-Dimethylcyclobutanone: Another derivative with different methyl group positioning.
Uniqueness: 2,2,3-Trimethylcyclobutanone is unique due to the specific positioning of its three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclobutanone derivatives and contributes to its distinct behavior in chemical reactions and applications .
Properties
IUPAC Name |
2,2,3-trimethylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-4-6(8)7(5,2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUTNIUANPMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932444 | |
Record name | 2,2,3-Trimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-49-6 | |
Record name | 2,2,3-Trimethyl cyclobutanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trimethylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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